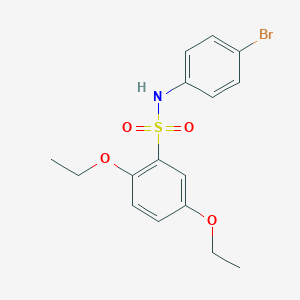
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamide, also known as Bromo-DragonFLY, is a chemical compound that belongs to the phenethylamine family. It is a potent hallucinogenic drug that is known for its long-lasting effects and high toxicity. Despite its potential for abuse, Bromo-DragonFLY has also been studied for its potential therapeutic applications in scientific research.
Mecanismo De Acción
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is known to play a key role in the regulation of mood, perception, and cognition. By binding to this receptor, N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY can induce hallucinations, altered perception, and other psychoactive effects.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY has been found to have a range of biochemical and physiological effects on the body. It can cause changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. It has also been found to have neurotoxic effects, particularly at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY has several advantages for use in scientific research. It is a potent and long-lasting hallucinogen that can induce a range of psychoactive effects. It has also been found to have potential therapeutic applications for certain psychiatric disorders. However, N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY is also highly toxic and can cause serious health effects at high doses. It is also a controlled substance that requires strict regulation and handling.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY. One area of focus could be on its potential therapeutic applications for psychiatric disorders, such as depression and anxiety. Another area of research could be on its mechanism of action and its effects on the central nervous system. Additionally, there is a need for further research on the toxicity and safety of N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY, particularly in terms of its potential for abuse and overdose.
Métodos De Síntesis
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY can be synthesized through a multi-step process that involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with diethylamine, followed by the addition of lithium aluminum hydride and hydrochloric acid. The resulting compound can then be purified through recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY has also been studied for its potential use in the treatment of certain psychiatric disorders, such as depression and anxiety.
Propiedades
Fórmula molecular |
C16H18BrNO4S |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO4S/c1-3-21-14-9-10-15(22-4-2)16(11-14)23(19,20)18-13-7-5-12(17)6-8-13/h5-11,18H,3-4H2,1-2H3 |
Clave InChI |
LHKGTSCQQVYEAX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)








